2-Bromo-4-(difluoromethyl)aniline hydrochloride
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Overview
Description
2-Bromo-4-(difluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H7BrClF2N. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of bromine, difluoromethyl, and aniline groups, making it a versatile intermediate in organic chemistry .
Scientific Research Applications
2-Bromo-4-(difluoromethyl)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
The safety data sheet for a related compound, “4-Bromo-2-(trifluoromethyl)aniline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4-(difluoromethyl)aniline hydrochloride have been studied in rats . The compound was administered intraperitoneally at a dose of 50 mg/kg, and urine was collected over several time intervals for analysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability . It is also important to avoid contact with strong oxidizing agents, as they may react with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)aniline hydrochloride typically involves the bromination of 4-(difluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and related compounds.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
2-Bromo-4-fluoroaniline: Contains a fluorine atom instead of a difluoromethyl group.
Uniqueness: 2-Bromo-4-(difluoromethyl)aniline hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties . Its versatility as a building block and its specific interactions with molecular targets make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTPWDKWTJINNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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